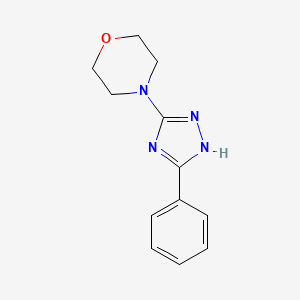
4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile (DBZ) is a chemical compound that has been widely studied for its potential use in scientific research. DBZ is a potent inhibitor of the Notch signaling pathway, which plays a critical role in cell differentiation and proliferation. Inhibition of the Notch pathway has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Mécanisme D'action
4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile inhibits the Notch signaling pathway by binding to the active site of gamma-secretase, which is responsible for the cleavage of Notch receptors. This prevents the release of the Notch intracellular domain, which is required for downstream signaling. Inhibition of the Notch pathway has been shown to induce apoptosis in cancer cells and promote neuronal differentiation in stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In stem cells, this compound promotes neuronal differentiation and inhibits self-renewal. This compound has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile has several advantages for use in lab experiments. It is a potent inhibitor of the Notch signaling pathway and has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It can be toxic at high concentrations and has a short half-life in vivo, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile. One area of interest is the development of more potent and selective inhibitors of the Notch pathway. Another area of interest is the study of the role of Notch signaling in other diseases, such as diabetes and autoimmune diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy, is an area of active research. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, may improve its effectiveness in vivo.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit the Notch signaling pathway has shown therapeutic potential in a variety of diseases. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective inhibitors, the study of Notch signaling in other diseases, and the development of new delivery methods.
Méthodes De Synthèse
4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with 3,5-dihydro-2H-1,4-benzoxazepin-4-one in the presence of a base, such as potassium carbonate. The resulting product can be purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile has been extensively studied for its potential use in scientific research. Its ability to inhibit the Notch signaling pathway has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound has also been used in the study of embryonic development and stem cell differentiation.
Propriétés
IUPAC Name |
4-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-11-13-5-7-14(8-6-13)17(20)19-9-10-21-16-4-2-1-3-15(16)12-19/h1-8H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJQKWXDRVSRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)


![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)

![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)


![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7561117.png)
![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)
![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)
![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)
